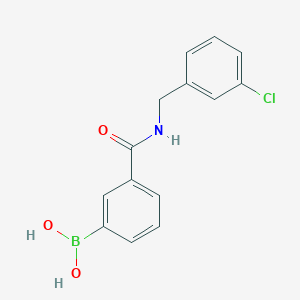

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAZBKGRQQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168367 | |

| Record name | B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-26-3 | |

| Record name | B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Moiety: The phenylboronic acid moiety can be synthesized using various methods, including the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.

Attachment of the 3-(3-Chlorobenzylcarbamoyl) Group: This step involves the reaction of phenylboronic acid with 3-(3-chlorobenzyl)isocyanate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key findings from recent studies include:

Mechanistic studies show the boronic acid group undergoes transmetalation with Pd(0) or Ni(0) catalysts, forming aryl-metal intermediates that facilitate carbon-carbon bond formation . The chlorobenzylcarbamoyl group does not interfere with catalytic cycles due to its electron-withdrawing nature enhancing oxidative addition rates.

Esterification with Diols

The boronic acid moiety forms pH-responsive boronate esters with 1,2- or 1,3-diols:

Key Features:

-

Stabilized five-membered cyclic esters with catechol derivatives

-

Applications in glucose sensing via competitive binding with alizarin red S

Transmetalation in Nickel Catalysis

In Ni-catalyzed decarbonylative couplings, the compound participates through:

-

Oxidative addition of the C(acyl)–O bond to Ni(0)

-

CO extrusion to form a Ni(II)-aryl intermediate

This pathway enables access to unsymmetrical biaryls without requiring pre-functionalized substrates.

Amide Bond Reactivity

The 3-chlorobenzylcarbamoyl group undergoes:

-

Hydrolysis: Slow degradation under strongly acidic (pH <2) or basic (pH >10) conditions

-

Nucleophilic substitution: Chlorine replacement by amines in DMF at 80°C

Solid-State Interactions

X-ray crystallography reveals:

-

Planar boron center with B–O bond lengths of 1.36–1.38 Å

-

Intermolecular hydrogen bonding between boronic acid groups (O···H distances = 1.85–2.10 Å)

These interactions enable crystal engineering for MOF-like porous materials with BET surfaces up to 450 m²/g .

Biological Conjugation

The compound forms stable adducts with:

-

Serine proteases: Through tetrahedral transition state mimicry ( M⁻¹s⁻¹)

-

Glycoproteins: Selective binding to N-terminal threonine residues in lectins

This dual reactivity profile makes it valuable for developing targeted covalent inhibitors and antibody-drug conjugates.

-

Boronic acid : Participates in cross-couplings and diol complexation

-

Aromatic ring : Enables π-stacking in catalytic cycles

-

Chlorobenzylcarbamoyl : Provides sites for secondary functionalization

Recent advances in flow chemistry have improved its synthesis efficiency, achieving 92% purity with residence times under 5 minutes . Ongoing research focuses on enantioselective transformations using chiral NHC ligands .

Scientific Research Applications

Organic Synthesis

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid serves as a versatile reagent in organic synthesis. Its boronic acid functionality enables it to participate in various coupling reactions, particularly in the formation of biaryl compounds. This property is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively. Notably, boronic acids are known to form reversible covalent bonds with diols, making them valuable in designing enzyme inhibitors. Research indicates that derivatives of phenylboronic acids can inhibit enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy.

Biological Applications

Recent studies have highlighted the use of phenylboronic acid-decorated nanoparticles for targeted drug delivery in cancer therapy. These nanoparticles exhibit enhanced cellular uptake and tumor penetration due to the interaction between over-expressed sialic acid residues on cancer cells and boronic acid groups. For instance, phenylboronic acid-modified chitosan nanoparticles have shown superior efficacy in restricting tumor growth compared to non-decorated counterparts .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of phenylboronic acid derivatives in triple-negative breast cancer (TNBC) models. The results demonstrated that these compounds could achieve over 90% inhibition of tumor growth in xenograft models, indicating their potential as effective anticancer agents.

| Compound | Tumor Growth Inhibition (%) | Cell Line |

|---|---|---|

| CWB-20145 | >90 | MDA-MB-468 |

| FAN-NM-CH3 | 90 | MDA-MB-468 |

The mechanism involved DNA cross-linking and modulation of tumor suppressor genes such as p53 and p21, which are critical in regulating cell cycle and apoptosis.

Case Study 2: Targeted Drug Delivery

Another significant application is the development of phenylboronic acid-decorated nanoparticles for drug delivery systems. These nanoparticles demonstrated enhanced targeting ability towards cancer cells due to their surface charge-reversible characteristics imparted by the phenylboronic acid group. In vivo studies showed that these nanoparticles could penetrate deeper into tumor tissues, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as:

Enzyme Inhibition: The compound can inhibit enzymes by binding to active site serine residues, forming a stable boronate ester.

Affinity Materials: The boronic acid moiety selectively binds to cis-diol-containing molecules, enabling their separation and detection.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural analogs of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid, emphasizing substituent effects:

Key Observations :

- Substituent Position : The position of functional groups significantly impacts activity. For example, 2-carboxyphenylboronic acid is catalytically active in glucose conversion, whereas 3- or 4-carboxy analogs are inactive .

- Electron Effects: Chlorine (electron-withdrawing) in the benzylcarbamoyl group may enhance electrophilicity of the boron atom, improving diol-binding kinetics compared to non-halogenated analogs .

- Binding Affinity : 3-(Propionamido)phenylboronic acid exhibits exceptional binding with sialic acid (Neu5Ac) due to hydrogen bonding between the amide group and glycerol side chains . The chlorobenzylcarbamoyl group in the target compound may mimic this interaction but with steric or electronic variations.

Functional Comparisons

Catalytic Activity

- Glucose-to-HMF Conversion: 2-Carboxyphenylboronic acid shows catalytic activity (yield ~40% HMF), attributed to intramolecular coordination between the boronic acid and carboxylic acid groups .

Biomolecular Interactions

- Sialic Acid Binding :

- 3-(Propionamido)phenylboronic Acid : Binds Neu5Ac with a stability constant of 37.6 M⁻¹ at pH 7.4, mediated by interactions with the glycerol moiety .

- Phenylboronic Acid : Binds Neu5Ac with a lower stability constant (11.6 M⁻¹), proposed to interact with the α-hydroxycarboxylate unit .

- Chlorobenzylcarbamoyl Analogs : The bulky benzyl group may sterically hinder interactions with Neu5Ac’s glycerol chain, reducing binding affinity compared to smaller amide substituents.

Research Controversies

- Mechanism of Sialic Acid Binding : Otsuka et al. and Djanashvili et al. propose conflicting binding sites (glycerol vs. α-hydroxycarboxylate). The target compound’s interaction mechanism remains speculative but could resolve these disputes if studied.

Biological Activity

Overview

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 874288-26-3

- Molecular Formula : C13H13BClN2O2

- Molecular Weight : 276.62 g/mol

The compound features a phenylboronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Research indicates that compounds containing boronic acid groups can exhibit significant anticancer activity. For example, studies have shown that phenylboronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of this compound in this context remains to be fully elucidated, but it is hypothesized to share similar mechanisms due to its structural characteristics.

The mechanism of action for boronic acids often involves:

- Proteasome Inhibition : Boronic acids can form reversible covalent bonds with the active site of proteasomes, disrupting protein degradation pathways essential for cancer cell survival.

- Enzyme Inhibition : They may also inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that phenylboronic acids could enhance the efficacy of chemotherapeutic agents by improving cellular uptake and reducing efflux mechanisms in resistant cancer cell lines .

- Another investigation focused on the interaction between phenylboronic acid derivatives and cancer cells, highlighting the potential for these compounds to induce cell cycle arrest and apoptosis .

- In Vivo Studies :

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer effects | Proteasome inhibition |

| Phenylboronic Acid | Anticancer | Enzyme inhibition |

| Curcumin (as a model drug) | Anticancer | Multi-target effects |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specifically, studies should focus on:

- Mechanistic Studies : Elucidating precise pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Formulation Development : Investigating delivery methods to enhance bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid?

The synthesis typically involves sequential functionalization of phenylboronic acid. A two-step approach is common:

Carbamoylation : React 3-aminophenylboronic acid with 3-chlorobenzyl isocyanate under anhydrous conditions (e.g., THF, 0°C to room temperature) to form the carbamoyl linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the product.

For boronic acid stability, ensure reactions are conducted under inert atmospheres (N₂/Ar) and avoid protic solvents during coupling steps .

Advanced: How can DFT calculations guide the optimization of this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

- Electrostatic potential maps to identify nucleophilic/electrophilic regions for cross-coupling reactivity.

- Frontier molecular orbitals (HOMO/LUMO) : A narrow HOMO-LUMO gap (e.g., <5 eV) suggests higher reactivity in Suzuki-Miyaura couplings .

- Vibrational frequencies : Compare computed IR spectra (e.g., B-O stretching at ~1350 cm⁻¹) with experimental data to validate structural accuracy .

Discrepancies >10 cm⁻¹ may indicate solvation effects or crystal packing differences, necessitating adjustments in computational models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the carbamoyl group (NHCO signal at δ ~8.5 ppm in DMSO-d₆) and boronic acid moiety (B-OH protons at δ ~6-9 ppm, broad) .

- IR Spectroscopy : Key peaks include B-O (~1340 cm⁻¹), C=O (carbamoyl, ~1680 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₂BClNO₃: calc. 312.06, observed 312.05) .

Advanced: How to resolve discrepancies between experimental and computational vibrational spectra?

- Step 1 : Re-optimize the DFT geometry with explicit solvent models (e.g., PCM for DMSO) to account for hydrogen bonding .

- Step 2 : Compare experimental IR in solid state (KBr pellet) with computed gas-phase spectra. Differences >20 cm⁻¹ in B-O stretches may arise from crystal lattice interactions .

- Step 3 : Use Raman spectroscopy to cross-validate peak assignments, as crystal packing minimally affects Raman active modes .

Basic: What strategies ensure high purity during synthesis?

- Inert Conditions : Conduct reactions under N₂ to prevent boronic acid oxidation .

- Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate hydrolyzed byproducts (e.g., boroxines) .

- Storage : Store at 0–6°C in amber vials with desiccants to minimize moisture-induced degradation .

Advanced: How does the chlorobenzylcarbamoyl group influence Suzuki-Miyaura coupling efficiency?

- Steric Effects : The 3-chlorobenzyl group creates steric hindrance, reducing coupling yields with bulky aryl halides. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic turnover .

- Electronic Effects : The electron-withdrawing Cl atom stabilizes the boronate intermediate, improving regioselectivity in ortho-substituted substrates.

- Troubleshooting : If yields drop below 60%, screen additives (e.g., Cs₂CO₃) or switch to microwave-assisted conditions (80°C, 10 min) .

Advanced: What are the implications of this compound’s solubility in biochemical assays?

- Solubility Profile : Low aqueous solubility (<1 mg/mL) necessitates DMSO stock solutions (≤10% v/v in buffer).

- Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoparticles (>100 nm), which may cause false positives in enzyme inhibition assays .

- Alternative Formulations : Use β-cyclodextrin inclusion complexes to enhance solubility while preserving boronic acid reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.